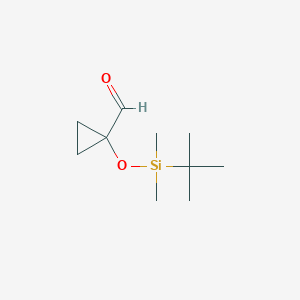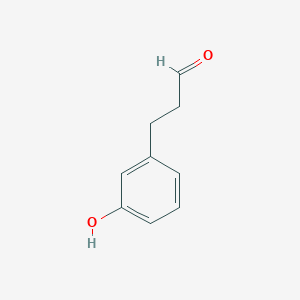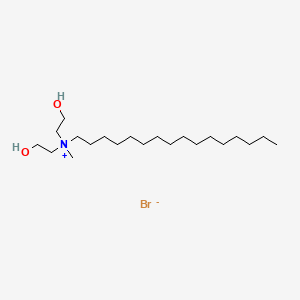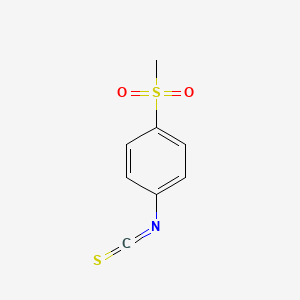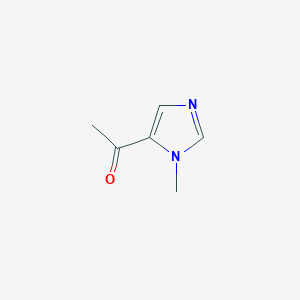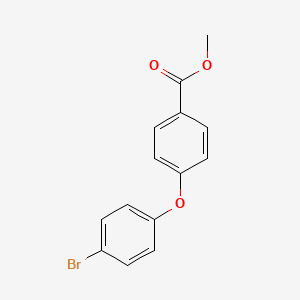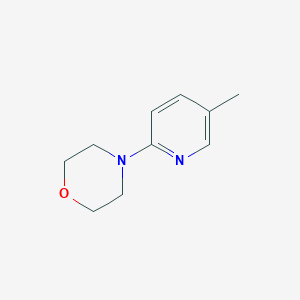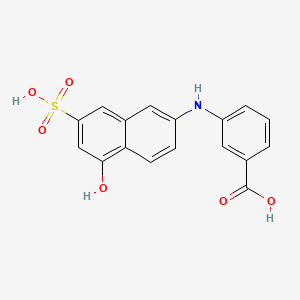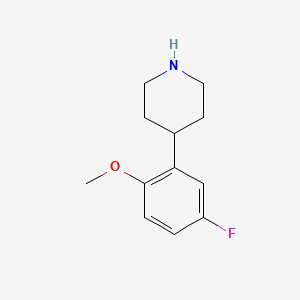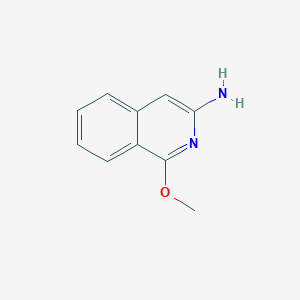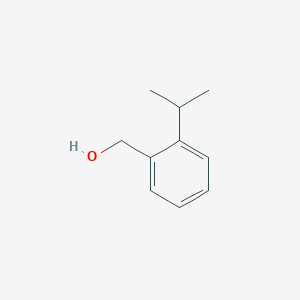
(2-异丙基苯基)甲醇
描述
(2-Isopropylphenyl)methanol, commonly known as cumyl alcohol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid that is used in the synthesis of various chemicals and pharmaceuticals. Cumyl alcohol has been studied extensively due to its unique properties and potential applications in scientific research.
科学研究应用
生物膜中的脂质动力学
甲醇通常用作溶解剂,用于研究生物和合成膜中的跨膜蛋白和肽。研究表明,甲醇显着影响脂质动力学,例如同位素标记脂质囊泡中的 1,2-二肉豆蔻酰-sn-甘油-3-磷胆碱转移和翻转动力学(Nguyen 等,2019)。
有机化学和催化
(2-异丙基苯基)甲醇参与各种有机合成过程。例如,在水/甲醇溶液中使用钯 (II) 催化的 2-烯丙基苯酚与 H2O2 的羟基烷氧基化研究表明形成了 2-(1,2-二羟基丙基)苯酚和 2-(2-羟基-1-甲氧基丙基)苯酚(Thiery 等,2007)。
甲醇作为可再生化学原料
甲醇是一种丰富且可再生的化学原料,作为精细化学合成中的一碳结构单元利用不足。开发的一种均相铱催化剂使甲醇能够与丙二烯直接进行 C-C 偶联,产生高级醇并结合全碳季碳中心(Moran 等,2011)。
甲醇形成烃类
对甲醇形成烃类的反应机理的研究表明,高级烃不是通过乙烯的连续甲基化形成的,而是通过“碳池”机制形成的。这对于理解甲醇制烯烃催化中的乙烯/丙烯选择性具有重要意义(Svelle 等,2006)。
甲醇用于工业生物技术
基于甲醇的生物技术取得了重大进展,特别是甲基营养细菌。这些细菌提供了基于甲醇作为替代碳源的生物过程开发的潜力,这可能导致具有经济竞争力的生物过程(Schrader 等,2009)。
甲醇制烯烃 (MTO) 工艺
甲醇制烯烃 (MTO) 工艺对于基础研究和工业应用都至关重要。工艺开发包括反应机理研究、催化剂和反应器放大、工艺演示和商业化,标志着甲醇作为原料使用的一个重要发展(Tian 等,2015)。
表面化学分析
甲醇用于探测金属氧化物催化剂的表面位点的性质。例如,在具有明确表面平面的二氧化铈纳米晶体上吸附和解吸甲醇可以深入了解表面位点的性质和甲氧基物质的分布(Wu 等,2012)。
甲醇作为氢转移反应物
甲醇用作氢转移剂,用于芳香醛和芳基酮的 Meerwein-Ponndorf-Verley 还原。该过程有效地产生气态组分作为唯一的共产物,这些共产物易于从反应介质中分离(Pasini 等,2014)。
甲醇在光反应器中
甲醇用于测量水溶液中 H2O2 光解中 *OH 自由基的产率,这对于光反应器中的多色紫外线光度法至关重要。该系统适用于大容量水的单色和多色光度法(Goldstein 等,2007)。
甲醇转化为烃类
使用同位素研究甲醇转化为烃类提供了对反应机理的见解。同位素分布模式与碳池机制一致,提供了对转化过程的更深入理解(Kolboe 和 Dahl,1995)。
属性
IUPAC Name |
(2-propan-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXDSMWHKPGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570761 | |
| Record name | [2-(Propan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylphenyl)methanol | |
CAS RN |
21190-34-1 | |
| Record name | [2-(Propan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

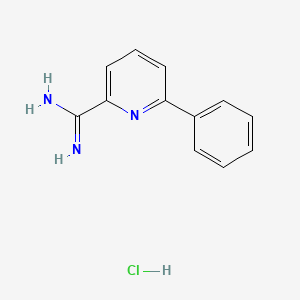
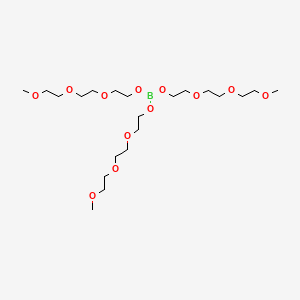
![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)
